3-Bromo-2-fluoropyridine hydrate
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Overview
Description
3-Bromo-2-fluoropyridine hydrate is a halogenated pyridine derivative Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoropyridine hydrate typically involves halogenation reactions. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature, which yields 3-Bromo-2-fluoropyridine . Another method involves the fluorination of 3-bromo-2-nitropyridine using complex aluminum fluoride and copper fluoride at high temperatures .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoropyridine hydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyridine derivative with aryl boronic acids.
Scientific Research Applications
3-Bromo-2-fluoropyridine hydrate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoropyridine hydrate in biological systems involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final compound derived from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-fluoropyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Chloro-2-fluoropyridine:
Uniqueness
3-Bromo-2-fluoropyridine hydrate is unique due to the combination of bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-bromo-2-fluoropyridine;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN.H2O/c6-4-2-1-3-8-5(4)7;/h1-3H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVDHHGYAXMSQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)Br.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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